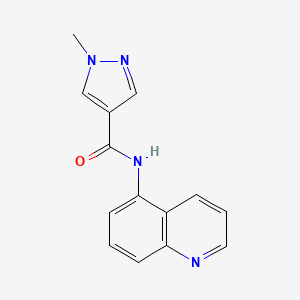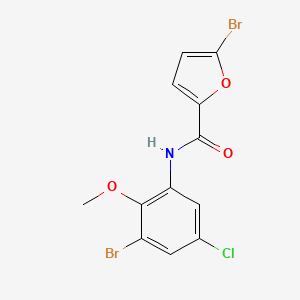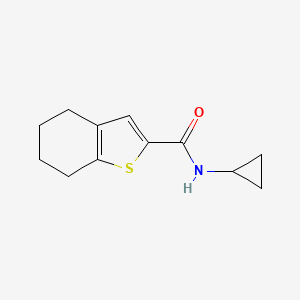![molecular formula C23H25N3O2 B7477190 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide, also known as Y-27632, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including cell motility, proliferation, and apoptosis. Y-27632 has been widely used in scientific research to investigate the role of ROCK in various biological processes.
Mécanisme D'action
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide acts as a competitive inhibitor of the ATP-binding site of ROCK, preventing the phosphorylation of downstream targets involved in cytoskeletal organization and cell motility. By inhibiting ROCK activity, 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide can modulate actin cytoskeleton dynamics, cell adhesion, and cell contractility.
Biochemical and Physiological Effects:
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has been shown to modulate various biological processes, including cell migration, proliferation, and apoptosis. It has been shown to suppress the migration and invasion of cancer cells, as well as the proliferation of smooth muscle cells in the vasculature. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has also been shown to have neuroprotective effects in models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide is its high selectivity for ROCK, which allows for the specific inhibition of ROCK activity without affecting other signaling pathways. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide is also relatively stable and can be easily synthesized in the laboratory. However, 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the use of 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide in scientific research. One potential direction is the investigation of the role of ROCK in the regulation of immune cell function and inflammation. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has also been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide may have potential applications in tissue engineering and regenerative medicine, where it can be used to modulate cell behavior and tissue formation.
Méthodes De Synthèse
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 4-piperidone with 3-indolepropionic acid, followed by acylation and amidation reactions. The final product is obtained through crystallization and purification processes.
Applications De Recherche Scientifique
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has been extensively used in scientific research to investigate the role of ROCK in various biological processes. It has been shown to inhibit ROCK activity in a dose-dependent manner, leading to the suppression of cell migration, invasion, and proliferation. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has been used in studies of cancer metastasis, cardiovascular diseases, and neurological disorders.
Propriétés
IUPAC Name |
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(11-10-18-16-24-21-9-5-4-8-20(18)21)26-14-12-17(13-15-26)23(28)25-19-6-2-1-3-7-19/h1-9,16-17,24H,10-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQIXYLASITKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone](/img/structure/B7477108.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B7477109.png)
![1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7477135.png)
![2-[[4-(3-chloro-4-methoxyphenyl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7477136.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)

![[4-(1,3,4-oxadiazol-2-yl)phenyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7477185.png)

![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)
![N-[2-(4-benzoylpiperidin-1-yl)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7477212.png)
